molecular formula C6H4Cl2N2O B2795457 3,5-Dichloroisonicotinamide CAS No. 70593-51-0

3,5-Dichloroisonicotinamide

Cat. No.: B2795457
CAS No.: 70593-51-0
M. Wt: 191.01
InChI Key: MGQHSBXCQUJESR-UHFFFAOYSA-N
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Description

3,5-Dichloroisonicotinamide is an organic compound with the molecular formula C6H4Cl2N2O. It is a derivative of isonicotinamide, where two chlorine atoms are substituted at the 3 and 5 positions of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloroisonicotinamide can be synthesized through several methods, including the chlorination of isonicotinamide. One common approach involves the reaction of isonicotinamide with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chlorination reactors where isonicotinamide is exposed to chlorine gas. The reaction is monitored to ensure the desired degree of chlorination, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloroisonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted isonicotinamides.

Scientific Research Applications

3,5-Dichloroisonicotinamide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: this compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

3,5-Dichloroisonicotinamide is similar to other halogenated isonicotinamides, such as 2,6-Dichloroisonicotinamide and 3,4-Dichloroisonicotinamide. These compounds share structural similarities but differ in the positions of the chlorine atoms on the pyridine ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,6-Dichloroisonicotinamide

  • 3,4-Dichloroisonicotinamide

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Properties

IUPAC Name

3,5-dichloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQHSBXCQUJESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Dichloropyridine-4-carboxylic acid chloride (0.54 g, 2.6 mmol) was dissolved in CH2Cl2 (2.6 mL, 2.6 mmol) and NH3 (2.0 M in dioxane) (6.5 mL) was added. The reaction mixture was cooled to 0° C. for 30 min. The residue was quenched with water and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The crude product was purified by preparative HPLC on silica gel to yield 3,5-dichloropyridine-4-carboxamide (0.135 g).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two

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